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Compound of Interest

Compound Name: Magnesium tartrate

Cat. No.: B1611172 Get Quote

Initial Premise Correction: The food additive E354 is identified as Calcium Tartrate, not

Magnesium Tartrate.[1][2][3][4][5] Magnesium Tartrate is not an approved food additive

under the E-number system in the European Union. This document provides detailed

application notes for various approved magnesium compounds used as food additives,

addressing the core request for information on magnesium-based additives in the food industry

for researchers, scientists, and drug development professionals.

Calcium Tartrate (E354): A Brief Overview
Calcium Tartrate (E354) is the calcium salt of L-tartaric acid, which is naturally abundant in

grapes and is a byproduct of the wine industry.[1][3][4][5][6][7] Its primary functions in food

products are as an acidity regulator, preservative, and stabilizer.[1][2][3][4]

Key applications include:

Acidity Regulation: Maintains a desired pH in foods and beverages, contributing to stability

and consistent taste.[1][2]

Preservation: Inhibits microbial growth, thereby extending the shelf life of products such as

fish and fruit preserves.[1][5]

Stabilization: It is used to stabilize wines and keep jellies stable.[2][3] It also finds use in

canned fruits and vegetables, desserts, and ice cream.[2]
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Approved Magnesium-Based Food Additives and
Their Applications
Several magnesium compounds are approved as food additives in the European Union and

other regions. Each possesses unique physicochemical properties that lend them to specific

applications in food technology.

Table 1: Summary of Approved Magnesium-Based Food
Additives and Their Functions
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E-Number
Compound
Name(s)

Primary Functions Key Applications

E343

Magnesium

Phosphates

(Monomagnesium,

Dimagnesium,

Trimagnesium)

Acidity regulator, anti-

caking agent,

sequestrant, stabilizer,

emulsifier.[8][9][10]

[11][12]

Processed cheese,

breakfast cereals,

liquid eggs, bakery

products, processed

meats.[8][9][11]

E345(i) Trimagnesium Citrate
Stabilizer, anti-caking

agent.[13]

Solid food

supplements.[13]

E470b Magnesium Stearate

Anti-caking agent,

lubricant, binder,

emulsifier.[14][15][16]

Confectionery (e.g.,

pressed mints),

chewing gum, baking

ingredients, baby

formulas.[14][16]

E504

Magnesium

Carbonates

(Magnesium

Carbonate,

Magnesium

Bicarbonate)

Acidity regulator, anti-

caking agent,

stabilizer, raising

agent.[17][18][19][20]

[21]

Table salt, powdered

sugar, flour, dairy

products,

confectionery,

chewing gum.[18][19]

E511 Magnesium Chloride

Firming agent,

stabilizer, flavor

enhancer, color

retention agent,

coagulant.[22][23][24]

[25]

Tofu production,

canned vegetables,

dairy products,

beverages.[22][24]

E528 Magnesium Hydroxide

Acidity regulator,

stabilizer, anti-caking

agent, color fixative.

[26][27][28][29][30]

Canned vegetables,

cheese processing,

bakery products,

dietary supplements.

[26][27][30]

E530 Magnesium Oxide Anti-caking agent,

acidity regulator, color

Powdered milk, cream

powder, cocoa
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retention.[31][32][33]

[34]

products, canned

peas.[31][33]

E553a Magnesium Silicate

Anti-caking agent,

filling agent, coating

agent.[35][36][37][38]

[39]

Table salt, vanilla

powder, powdered

sugar, spices, cheese.

[35][37]

Application Notes and Protocols
Magnesium Carbonate (E504) as an Anti-Caking Agent
Application: Magnesium Carbonate is widely used to prevent the formation of lumps in

powdered or granulated food products, such as table salt, spices, and powdered sugar, by

absorbing moisture and ensuring the product remains free-flowing.[19][20][21]

Physicochemical Properties:

Appearance: Light, white, bulky powder.[20]

Solubility: Practically insoluble in water, but solubility increases in the presence of carbon

dioxide.[20]

Hygroscopic Nature: Possesses the ability to absorb moisture.[20]

Experimental Protocol: Evaluation of Anti-Caking Efficacy

Objective: To quantify the effectiveness of Magnesium Carbonate (E504) as an anti-caking

agent in a model powdered food system (e.g., table salt).

Materials:

Fine-grade table salt (NaCl)

Food-grade Magnesium Carbonate (E504)

Controlled humidity chamber (e.g., desiccator with a saturated salt solution to maintain

constant humidity)
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Sieve shaker with a standard mesh sieve (e.g., 35 mesh)

Angle of repose measurement apparatus

Moisture analyzer

Methodology:

Sample Preparation: Prepare several 100g batches of table salt with varying concentrations

of Magnesium Carbonate (e.g., 0%, 0.5%, 1.0%, 1.5%, 2.0% w/w). Ensure homogenous

mixing.

Initial Analysis: For each batch, immediately measure and record the initial moisture content

and the angle of repose. The angle of repose is a measure of the flowability of a powder.

Accelerated Caking (Humidity Exposure):

Place a 50g sample of each batch in an open petri dish.

Store all samples in a controlled humidity chamber at a constant relative humidity (e.g.,

75% RH) and temperature (e.g., 40°C) for a period of 48 hours.

Post-Exposure Analysis:

After the exposure period, remove the samples and allow them to equilibrate to room

temperature.

Measure the final moisture content of each sample.

Assess the degree of caking by passing each sample through the sieve shaker for a fixed

time (e.g., 2 minutes). Weigh the amount of salt that remains on the sieve (the caked

portion).

Measure the angle of repose for the portion of the powder that passed through the sieve.

Data Analysis:
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Compare the weight of the caked portion and the change in the angle of repose across the

different concentrations of Magnesium Carbonate. A lower weight of caked material and a

smaller change in the angle of repose indicate higher anti-caking efficacy.

Expected Outcome: The addition of Magnesium Carbonate is expected to significantly reduce

the amount of caked material and maintain a lower angle of repose compared to the control

sample (0% E504), demonstrating its effectiveness as an anti-caking agent.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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